molecular formula C10H18NO4- B12359254 Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Cat. No.: B12359254
M. Wt: 216.25 g/mol
InChI Key: WWSDFHPRIJAESZ-ZETCQYMHSA-M
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Description

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI) (CAS: 201354-26-9) is a stereospecific derivative of hexanedioic acid (adipic acid) with an amino group at the C2 position and a tert-butyl ester group at the C6 position. The compound’s (2S) configuration confers chirality, which may influence its biological interactions or material properties. The amino group introduces reactivity for further chemical modifications, making it a candidate for pharmaceutical intermediates or specialty polymers.

Properties

Molecular Formula

C10H18NO4-

Molecular Weight

216.25 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1

InChI Key

WWSDFHPRIJAESZ-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)[O-])N

Origin of Product

United States

Preparation Methods

Alkylation-Acylation Sequential Strategy

Reaction Overview

This method involves sequential alkylation and acylation steps to introduce the tert-butyl ester and amino functionalities. Starting from L-2-aminoadipic acid, the amino group is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture with sodium bicarbonate. The tert-butyl ester is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate, catalyzed by pyridine and ammonium carbonate.

Key Conditions
  • Amino Protection : Conducted at room temperature for 12–24 hours, yielding 96% of the Fmoc-protected intermediate.
  • Esterification : Performed in ethyl acetate at 25°C for 8–12 hours, achieving 98% conversion.
  • Deprotection : Lithium hydroxide in ethanol-water hydrolyzes the Fmoc group, yielding the final product with 93% purity.
Advantages
  • Avoids oxidative steps, preserving stereochemical integrity.
  • High yields due to mild conditions and stable intermediates.

Isobutylene-Mediated Esterification

Reaction Overview

This industrial-scale method employs isobutylene gas under acidic conditions to directly esterify the carboxylic acid moiety. L-2-aminoadipic acid reacts with excess isobutylene in dichloromethane or dioxane, using sulfuric acid or silica-impregnated H₂SO₄ as catalysts. The amino group remains unprotected, simplifying downstream processing.

Key Conditions
  • Pressure : Reactions occur in autoclaves at 2–3 atm to maintain isobutylene in solution.
  • Catalysts : Silica-impregnated H₂SO₄ reduces side reactions compared to homogeneous acids.
  • Duration : 2–5 days at 25–40°C, yielding 70–85% of the tert-butyl ester.
Advantages
  • Scalable for bulk production with minimal purification.
  • Cost-effective due to inexpensive reagents.

Enzymatic Resolution of Racemic Mixtures

Reaction Overview

Enantioselective lipases or esterases resolve racemic 2-aminohexanedioic acid derivatives. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a tert-butyl-protected diester, leaving the (S)-configured ester intact. The process occurs in phosphate buffer (pH 7.0) at 37°C, achieving enantiomeric excess (ee) >99%.

Key Conditions
  • Substrate : Racemic 6-tert-butyl 2-acetylhexanedioate.
  • Enzyme Loading : 10–20 mg per gram of substrate.
  • Yield : 45–50% (theoretical maximum for resolution).
Advantages
  • Ideal for high-purity applications requiring strict stereochemical control.
  • Environmentally benign with minimal waste.

Solid-Phase Peptide Synthesis (SPPS) Approach

Reaction Overview

Used for incorporating the compound into peptides, SPPS leverages Fmoc/t-Bu chemistry. The tert-butyl ester is pre-installed on a Wang resin, and the amino group is protected with Fmoc. After chain assembly, the peptide is cleaved using trifluoroacetic acid (TFA), simultaneously removing the tert-butyl group.

Key Conditions
  • Coupling Reagents : HBTU/HOBt in DMF, activated with DIPEA.
  • Cleavage : 95% TFA with scavengers (e.g., triisopropylsilane) for 2 hours.
  • Purity : >95% after reverse-phase HPLC.
Advantages
  • Integrates synthesis into peptide sequences seamlessly.
  • Compatible with automated synthesizers.

Comparative Analysis of Methods

Method Yield Purity Stereocontrol Scalability Cost
Alkylation-Acylation 93% >99% High Moderate High
Isobutylene Esterification 85% 95% Moderate High Low
Enzymatic Resolution 50% >99% ee Very High Low Moderate
SPPS 95% >95% High Low Very High

Critical Considerations

Stereochemical Preservation

  • Chiral starting materials (e.g., L-2-aminoadipic acid) are essential for Methods 1 and 4.
  • Enzymatic resolution (Method 3) ensures ee >99% but sacrifices yield.

Purification Techniques

  • Crystallization : Tert-butyl esters crystallize readily from ethanol-water mixtures.
  • Chromatography : Reverse-phase HPLC resolves diastereomers in SPPS.

Environmental Impact

  • Isobutylene methods generate greenhouse gases (e.g., N₂O), necessitating gas scrubbing.
  • Enzymatic processes align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

H-AAD(OTBU)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester is characterized by the following structural features:

  • Chemical Formula : C12_{12}H23_{23}N1_{1}O4_{4}
  • Molecular Weight : 229.32 g/mol
  • Functional Groups : Contains an amino group and ester functionalities which are crucial for its reactivity and application potential.

Pharmaceutical Development

One of the primary applications of hexanedioic acid derivatives is in the development of pharmaceutical compounds. Its structure allows for modifications that enhance bioactivity and solubility.

  • Anti-inflammatory Agents : Research indicates that derivatives of hexanedioic acid can inhibit interleukin-1β converting enzyme (ICE), which plays a critical role in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This inhibition can lead to therapeutic outcomes in managing these conditions .

Polymer Chemistry

Hexanedioic acid derivatives are utilized in synthesizing various polymers due to their ability to form ester linkages.

  • Polyester Synthesis : The compound can be used to create polyesters that exhibit desirable mechanical properties and thermal stability. These materials are essential in applications ranging from packaging to automotive components.
PropertyValue
Glass Transition Temp~60°C
Tensile StrengthVaries by formulation
Thermal Decomposition Temp~300°C

Food Packaging

In the food industry, hexanedioic acid derivatives are explored for their potential as additives or components in food packaging materials. Their stability and non-toxicity make them suitable candidates for ensuring food safety and extending shelf life .

Case Study 1: Anti-inflammatory Applications

A study published on the effects of hexanedioic acid derivatives on ICE inhibition demonstrated significant reductions in inflammatory markers in vitro. The compound was tested on cell lines exposed to pro-inflammatory stimuli, showing a dose-dependent response in reducing interleukin levels .

Case Study 2: Polymer Development

In a recent project focused on developing biodegradable plastics, researchers synthesized a polymer using hexanedioic acid as a monomer. The resulting material exhibited excellent biodegradability while maintaining mechanical integrity over time. This study highlights the potential for sustainable materials derived from hexanedioic acid derivatives .

Mechanism of Action

The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of hexanedioic acid esters differ in substituent positions, ester groups, and stereochemistry:

Compound Name Substituents Functional Groups CAS No. Key Features
Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI) C2: Amino; C6: tert-butyl ester Amino, ester 201354-26-9 Chiral center at C2; tert-butyl enhances stability
Hexanedioic acid, bis(2-ethylhexyl) ester C6: 2-ethylhexyl ester (both termini) Ester 103231 Used as a plasticizer; lacks amino group
Hexanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (R)-(9CI) C2: Boc-protected amino; C1: tert-butyl ester Boc-amino, ester 110544-99-5 Boc protection for amino group; different stereochemistry
Hexanedioic acid, ethyl methyl ester C1: Ethyl; C6: Methyl ester Ester N/A Found in recycled LDPE; low molecular weight

Functional Properties

  • Antioxidant Activity: Esters with bulky substituents, such as tert-butyl or 2-ethylhexyl, exhibit antioxidant properties. For example, 2,4-bis(1,1-dimethylethyl) phenol (a related compound) scavenges free radicals, suggesting tert-butyl esters in hexanedioic acid derivatives may contribute to oxidative stability .
  • Biological Activity: Hexanedioic acid bis(2-ethylhexyl) ester shows anti-hypocholesterolemic effects, while methyl/ethyl esters (e.g., hexadecanoic acid methyl ester) modulate lipid metabolism . The amino group in the target compound may enable peptide-like interactions, though this remains unverified in literature.
  • Material Compatibility: Virgin LDPE contains higher concentrations of benzenepropanoic acid tert-butyl esters (5.33 mg/g) compared to recycled LDPE, indicating tert-butyl esters may migrate less in polymers .

Physicochemical Properties

  • Stability : Tert-butyl esters resist hydrolysis better than methyl/ethyl esters due to steric hindrance .
  • Stereochemical Impact : The (2S) configuration may affect crystallization behavior or enzymatic recognition, as seen in Boc-protected analogs .

Data Tables

Table 1: Concentration of Hexanedioic Acid Esters in LDPE

Compound Concentration in Virgin LDPE (mg/g) Concentration in Recycled LDPE (mg/g)
Benzenepropanoic acid, tert-butyl ester 5.33 Not detected
Hexanedioic acid, ethyl methyl ester Not detected 0.09
Target compound (CAS: 201354-26-9) Data unavailable Data unavailable

Source: Adapted from

Biological Activity

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, commonly referred to as a derivative of hexanedioic acid or adipic acid, has garnered attention in various biological and medicinal research contexts. This compound is characterized by its structural features which include a hexanedioic acid backbone with an amino group and a tert-butyl ester group. The biological activity of this compound can be analyzed through its pharmacological properties, potential therapeutic applications, and toxicological assessments.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₁O₄
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 201354-26-9

The compound's structure allows it to participate in various biochemical interactions, potentially influencing metabolic pathways and biological responses.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Studies have indicated that derivatives of hexanedioic acid exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory responses. For instance, IC50 values for protein denaturation inhibition were reported at approximately 334 µg/mL for certain extracts containing similar compounds .
  • Antioxidant Effects :
    • Hexanedioic acid derivatives have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage and may play a role in chronic disease prevention .
  • Antimicrobial Activity :
    • The antimicrobial efficacy of hexanedioic acid derivatives has been evaluated against various pathogens. For example, extracts containing similar compounds showed zones of inhibition ranging from 18 mm to 29 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Toxicological Assessment

Toxicity studies suggest that hexanedioic acid derivatives generally exhibit low toxicity profiles in mammalian models. The potential hazards to aquatic organisms were assessed as low, indicating a favorable environmental safety profile . However, further studies are needed to fully understand the long-term effects and metabolic pathways involved.

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of hexanedioic acid derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Case Study 2: Antioxidant Efficacy

Research involving the antioxidant capacity of hexanedioic acid derivatives revealed their ability to protect against oxidative stress-induced cellular damage. The study utilized various assays including DPPH and ABTS radical scavenging tests, showing significant reductions in oxidative markers.

Data Tables

Biological Activity IC50 Value (µg/mL) Reference
Protein Denaturation Inhibition334.369 ± 29
Antimicrobial (E. coli)20 ± 0.41 (zone of inhibition)
Antioxidant (DPPH Scavenging)Varies by concentration

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